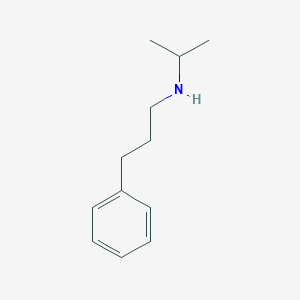

N-Isopropyl-3-phenylpropan-1-amine

Descripción general

Descripción

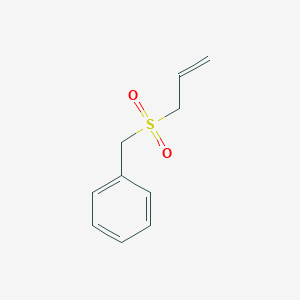

“N-Isopropyl-3-phenylpropan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound has a molecular weight of 177.2864 dalton .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom bonded to hydrocarbon groups. In the case of “N-Isopropyl-3-phenylpropan-1-amine”, the nitrogen atom is bonded to an isopropyl group and a 3-phenylpropan-1-amine group .Physical And Chemical Properties Analysis

Amines, in general, have higher boiling points than alkanes but lower than alcohols of comparable molar mass . They are capable of hydrogen bonding, which influences their physical properties .Aplicaciones Científicas De Investigación

1. Neurodegenerative Disorders:

- Summary:

3-Phenylpropylamine derivatives, such as pargyline , rasagiline , and selegiline , have been investigated for their efficacy in treating neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease . These compounds act as monoamine oxidase (MAO) inhibitors , particularly targeting the MAO-B isoform . The neuroprotective effects of rasagiline are attributed to its propargyl moiety, independent of MAO-B inhibition. Rasagiline stabilizes mitochondrial membranes, reduces oxidative stress, and exhibits neuro-restorative activities .

- Methods of Application:

These compounds are administered orally as pharmaceutical drugs. They selectively inhibit MAO-B, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased neurotransmitter levels in the brain, improving symptoms associated with neurodegenerative diseases.

- Results and Outcomes:

Clinical studies have demonstrated the efficacy of rasagiline as monotherapy or in combination with levodopa for treating Parkinson’s disease. Additionally, pargyline has shown promise in inhibiting lysine-specific demethylase-1 (LSD-1), enhancing LSD-1 inhibition when combined with chemotherapeutic agents. These findings highlight their potential in neuroprotective and cancer treatment applications.

2. Biofilm Inhibition:

- Summary:

3-Phenylpropylamine has been investigated for its ability to inhibit biofilm formation. For instance:

- Methods of Application:

These compounds can be tested in vitro using biofilm assays. Researchers evaluate their impact on biofilm formation by measuring biomass, viability, and structural integrity.

- Results and Outcomes:

Studies have shown that 3-phenylpropylamine derivatives effectively disrupt biofilm formation, making them potential candidates for developing novel antibiofilm agents.

Propiedades

IUPAC Name |

3-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDHSWAZTKYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465025 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3-phenylpropan-1-amine | |

CAS RN |

87462-11-1 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)